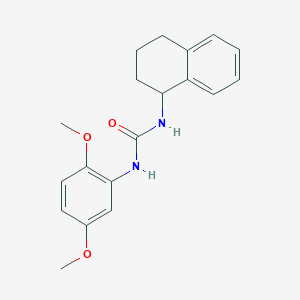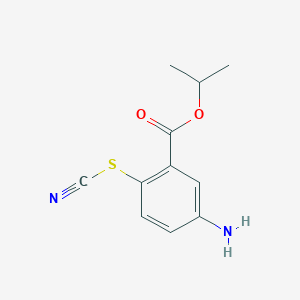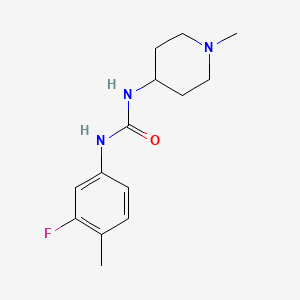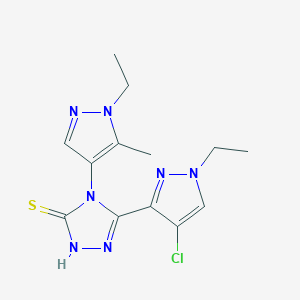![molecular formula C24H23NO4 B4623775 2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)
2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
Vue d'ensemble
Description
The compound of interest, 2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate, belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. This analysis focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
A study by Fa et al. (2015) describes a related synthesis process involving catalytic acylation and the formation of a fluorescent probe for β-amyloids, which might offer insights into the synthesis methods applicable to the compound (Fa et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied through techniques like FT-IR, NMR, and X-ray diffraction. For example, Raju et al. (2015) employed these methods to analyze the molecular structure of a related compound, providing a potential framework for understanding the structural aspects of the target compound (Raju et al., 2015).
Chemical Reactions and Properties
Research by Collin et al. (1972) on a related naphthyl compound and its acid-catalyzed rearrangement may shed light on the chemical reactions and properties of the compound of interest (Collin et al., 1972).
Physical Properties Analysis
The physical properties of similar compounds have been characterized using various spectroscopic methods. For instance, Kumar et al. (2016) conducted in-depth analyses, such as crystal structure and thermal analysis, which could be relevant for understanding the physical properties of the compound (Kumar et al., 2016).
Chemical Properties Analysis
Vibrational, structural, and electronic studies, like those conducted by Vanasundari et al. (2018) on similar compounds, can provide insights into the chemical properties, including reactivity and stability, of the compound of interest (Vanasundari et al., 2018).
Applications De Recherche Scientifique
Synthesis and Optical Properties
Compounds similar to "2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate" have been synthesized and studied for their optical properties. For instance, the synthesis and optical properties of fluorescent probes for β-amyloids, such as a novel fluorescent probe for molecular diagnosis of Alzheimer’s disease, have been explored, demonstrating high binding affinities toward Aβ(1–40) aggregates in vitro (Fa et al., 2015). These probes offer valuable tools for studying neurological disorders and developing diagnostic techniques.
Cytotoxic Activity
The reaction of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown potent cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research and therapy (Deady et al., 2003). Such compounds could be explored further for their anticancer properties.
Electrochemical and Photoelectrochemical Applications
Derivatives of naphthoquinone have been used as solution and surface-bound catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide, showcasing applications in chemical synthesis and environmental remediation (Calabrese et al., 1983). This demonstrates the versatility of naphthyl-oxoethyl compounds in catalytic processes.
Molecular Structure and Analysis
Studies on molecular structure, hyperpolarizability, and electronic properties of related compounds provide insights into their potential as nonlinear optical materials and in the development of new materials with unique electronic and optical properties (Raju et al., 2015). Such investigations contribute to advancements in materials science and photonic technologies.
Photocycloaddition Reactions
Photocycloaddition reactions of naphthoquinones with arylethenes have been studied, highlighting their utility in synthetic organic chemistry for creating complex cyclic structures (Cleridou et al., 2000). This research has implications for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 4-(2,5-dimethylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-16-7-8-17(2)21(13-16)25-23(27)11-12-24(28)29-15-22(26)20-10-9-18-5-3-4-6-19(18)14-20/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIJIUKXODBTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyl)-2-oxoethyl 4-(2,5-dimethylanilino)-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4623696.png)

![4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid](/img/structure/B4623711.png)



![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)
![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)
![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)
![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)
![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)
![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)